(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one
Description
(5Z)-5-(2-Methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative synthesized via a three-step protocol involving condensation of substituted benzaldehydes with thiazolidinone precursors under mild acidic conditions (e.g., glacial acetic acid and sodium acetate) . The Z-configuration of the benzylidene moiety is confirmed by spectroscopic methods (1H NMR, 13C NMR, IR) and mass spectrometry, with characteristic signals for the methoxy group (δ ~3.8 ppm in 1H NMR), aromatic protons, and the thiazolone carbonyl (IR νmax ~1710 cm⁻¹) .
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-5-8-14(10-12)19-18-20-17(21)16(23-18)11-13-7-3-4-9-15(13)22-2/h3-11H,1-2H3,(H,19,20,21)/b16-11- |
InChI Key |
BJFTVNKMVADTNW-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=CC=C3OC)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methoxybenzaldehyde with 2-aminothiazole derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolone derivatives
Substitution: Substituted thiazolone derivatives
Scientific Research Applications
(5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., 4-NO₂ in 6j) improve yields (94%) compared to electron-donating groups (e.g., 2-OCH₃) due to enhanced reactivity in nucleophilic substitution .
- Thermal Stability : Morpholine and piperazine derivatives exhibit higher melting points (>250°C), likely due to hydrogen bonding and rigid heterocyclic moieties .
Key Observations :
- Kinase Inhibition : Hydroxybenzylidene (3e) and benzodioxole (5s) derivatives show potent DYRK1A inhibition (IC50 < 0.05 µM), attributed to hydrogen bonding with kinase active sites . The target compound’s 2-methoxy group may reduce activity compared to 4-hydroxy analogs.
- Antimicrobial Potential: Nitro-substituted analogs (e.g., 6j) are hypothesized to exhibit better antimicrobial activity due to increased electrophilicity .
Methodological Comparisons
Key Observations : Microwave synthesis reduces reaction time by >80% and improves yields by ~20%, making it superior for scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
